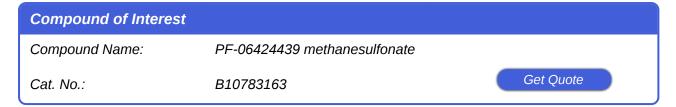


Application Notes and Protocols for PF-06424439 Methanesulfonate Administration in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC50 of 14 nM.[1][2][3][4][5][6][7] DGAT2 is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[8][9] Inhibition of DGAT2 has shown therapeutic potential in preclinical models of metabolic diseases and certain types of cancer.[10][11][12] PF-06424439 has been demonstrated to be a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[2][3] [4][8] Preclinical studies have shown that it can reduce plasma triglyceride and cholesterol levels.[2][5][7][13][14] This document provides detailed application notes and protocols for the administration of **PF-06424439 methanesulfonate** in various animal models based on available research.

Mechanism of Action

PF-06424439 selectively inhibits DGAT2, thereby blocking the final step of triglyceride synthesis from diacylglycerol.[8] This leads to a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides and a decrease in hepatic lipid levels.[8][15] Mechanistic studies have shown that inhibition of DGAT2 by PF-06424439 can also lead to an increase in phosphatidylethanolamine in the endoplasmic reticulum, which in turn blocks the

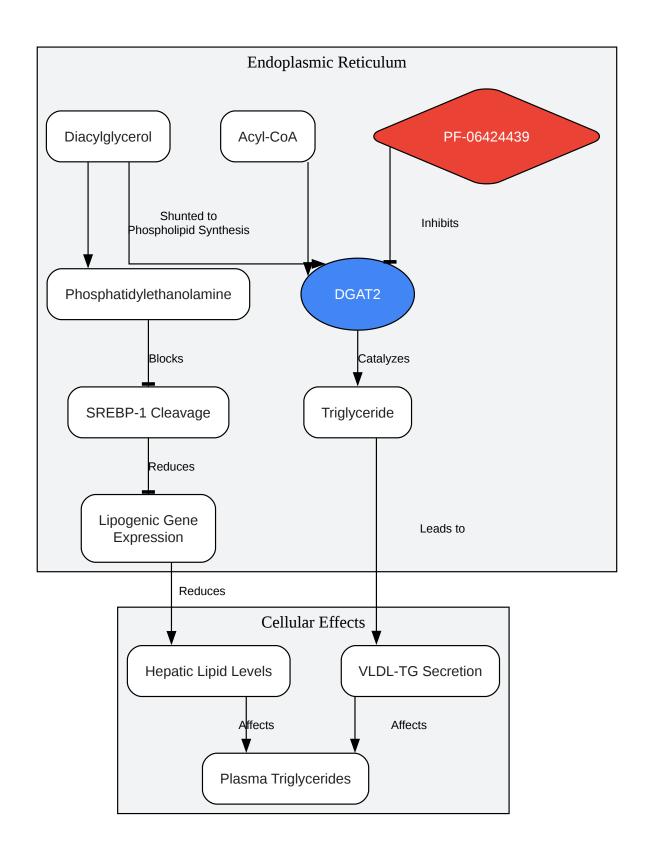


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cleavage and activation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenic genes.[15] This dual action contributes to its lipid-lowering effects. In the context of cancer, DGAT2 inhibition has been shown to reduce lipid droplet formation, suppress cell migration and invasion, and enhance sensitivity to radiation therapy in certain cancer cell lines.[12][13]





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Caption: Signaling pathway of PF-06424439 action.



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Data Presentation

Pharmacokinetic Parameters of PF-06424439

Species	Route	Dose (mg/kg)	Clearanc e (mL/min/k g)	Half-life (t½, hours)	Oral Bioavaila bility (%)	Referenc e(s)
Rat	IV	1	18	1.4	-	[1]
Rat	IV	1	Moderate	1.39	-	[2][3][7]
Rat	-	-	-	-	>100	[1]
Dog	-	-	18	1.2	>100	[1]

In Vivo Efficacy Studies of PF-06424439



Animal Model	Condition	Dose (mg/kg)	Administr ation Route & Frequenc y	Study Duration	Key Findings	Referenc e(s)
Male low- density lipoprotein receptor (Ldlr) knockout mice	Dyslipidemi a	60	Oral, daily	3 days	Reduced plasma TG and cholesterol levels.	[2][3][5][7] [13]
Sucrose- fed rats	Dyslipidemi a	0.1 - 10	Oral	-	Dose- dependent reduction in plasma triglyceride levels.	[5]
SCID mice and nude mice with BGC823 and HGC27 cell xenografts	Gastric Cancer Peritoneal Metastasis	Not specified	Intraperiton eal injection	-	Significantl y reduced mesenteric metastasis.	[11]
Mice on a 60% high- fat diet	Intestinal Barrier Failure	Not specified	Oral	2 days	When co- administer ed with a DGAT1 inhibitor, induced severe watery diarrhea and	[9]



					intestinal injury.	
C57BL/6J and ob/ob mice, TghSREBP -1c rats	Hepatic Steatosis	Not specified	-	-	Blocked activation of liver SREBP-1, reducing fatty acid synthesis and liver TGs.	[15]

Experimental Protocols

Protocol 1: Oral Administration in a Dyslipidemia Mouse Model

Objective: To assess the effect of orally administered PF-06424439 on plasma lipid levels in a dyslipidemic mouse model.

Animal Model: Male low-density lipoprotein receptor (Ldlr) knockout mice (Ldlr-/-).[2][13]

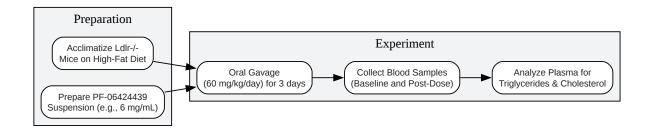
Materials:

- PF-06424439 methanesulfonate powder
- Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
- · Oral gavage needles
- Syringes
- Animal balance
- Blood collection tubes (e.g., EDTA-coated)

Procedure:



- Formulation Preparation: Prepare a homogenous suspension of PF-06424439 in the CMC-Na vehicle. For a 60 mg/kg dose, a typical concentration might be 6 mg/mL, assuming a dosing volume of 10 mL/kg. Ensure the suspension is uniformly mixed before each administration.[13]
- Animal Acclimatization: Acclimate the Ldlr-/- mice to the housing conditions for at least one
 week before the start of the experiment. Provide ad libitum access to a high-fat, highcholesterol diet to induce a dyslipidemic phenotype.
- Dosing: Administer PF-06424439 at a dose of 60 mg/kg via oral gavage once daily for 3 consecutive days.[2][3][7][13] A control group should receive the vehicle only.
- Blood Sampling: Collect blood samples at baseline (before the first dose) and at a
 predetermined time point after the final dose (e.g., 4-6 hours post-dose) for plasma lipid
 analysis.
- Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for triglyceride and total cholesterol levels using standard biochemical assays.



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Caption: Workflow for oral administration in mice.

Protocol 2: Intravenous Administration for Pharmacokinetic Studies in Rats

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Objective: To determine the pharmacokinetic profile of PF-06424439 following intravenous administration in rats.

Animal Model: Male Wistar-Han or Sprague-Dawley rats.[7][10]

Materials:

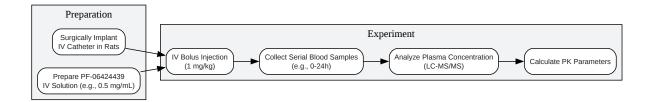
- PF-06424439 methanesulfonate powder
- Solvents for IV formulation: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water for injection (ddH2O).[13]
- Intravenous catheters
- Syringes
- Animal balance
- Blood collection tubes (e.g., heparinized)

Procedure:

- Formulation Preparation: Prepare a clear solution of PF-06424439 for intravenous injection.
 A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[13] The final concentration should be calculated to deliver a 1 mg/kg dose in a small volume (e.g., 1-2 mL/kg).
- Animal Preparation: Surgically implant an intravenous catheter (e.g., in the jugular vein) in the rats one day prior to the study to allow for recovery.
- Dosing: Administer PF-06424439 as a single bolus injection at a dose of 1 mg/kg through the intravenous catheter.[2][3][4][7]
- Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of PF-06424439 using a validated analytical method (e.g., LC-MS/MS).



 Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.



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Caption: Workflow for IV administration in rats.

Conclusion

PF-06424439 methanesulfonate is a valuable research tool for studying the role of DGAT2 in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for its administration in preclinical animal models. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for animal welfare.

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